Resmetirom (MGL-3196) is a synthetic, liver-directed, orally active, and highly selective thyroid hormone receptor-β (THR-β) agonist. [] Resmetirom is classified as a thyromimetic, meaning it mimics the action of thyroid hormones. [] It is currently under investigation for its potential in treating NASH, a progressive liver disease with no currently approved treatments. []
Resmetirom acts as a selective agonist for THR-β, which is predominantly expressed in the liver. [] By binding to THR-β, Resmetirom activates the receptor and regulates gene expression, leading to several metabolic effects. These effects include:
Resmetirom's primary application in scientific research is its potential as a treatment for NASH. [, , ] Numerous preclinical and clinical studies have investigated its efficacy and safety in addressing this disease. [, , , , , ] Key findings from these studies include:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: